

Formic Anhydride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Formic anhydride*

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Introduction

Formic anhydride, also known as methanoic anhydride, is a highly reactive organic compound with the chemical formula $C_2H_2O_3$.^{[1][2]} It is the anhydride of formic acid and is a potent formylating agent.^[2] Due to its inherent instability, **formic anhydride** is not commercially available and is typically prepared in situ for immediate use in chemical synthesis.^[1] Its high reactivity makes it a valuable reagent for the introduction of formyl groups onto various nucleophiles, particularly amines, alcohols, and amino acids.^{[2][3]} This guide provides an in-depth overview of the molecular and chemical properties of **formic anhydride**, detailed experimental protocols for its synthesis and use, and a summary of its spectroscopic characteristics.

Physicochemical Properties

Formic anhydride is a colorless liquid with a pungent odor.^[2] It is highly unstable and decomposes at temperatures above room temperature.^[1] A summary of its key physicochemical properties is presented in Table 1.

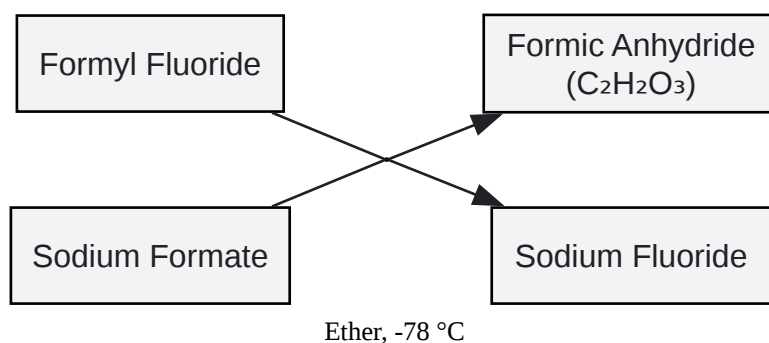
Property	Value	Reference(s)
Molecular Formula	C ₂ H ₂ O ₃	[1][2]
Molar Mass	74.035 g·mol ⁻¹	[1]
Appearance	Colorless liquid/gas	[1]
Boiling Point	24 °C at 20 mmHg	[1]
Density	1.184 g/cm ³	[4]
Flash Point	29.31 °C	[4]
Vapor Pressure	60.031 mmHg at 25°C	[4]
Refractive Index	1.349	[4]
Solubility	Soluble in diethyl ether	[1]

Synthesis and Stability

Formic anhydride's instability necessitates its fresh preparation for synthetic applications. It can be synthesized through several methods, though handling requires low temperatures to prevent decomposition.

Synthesis of Formic Anhydride

One common method for the laboratory-scale synthesis of **formic anhydride** involves the reaction of formyl fluoride with an excess of sodium formate in diethyl ether at low temperatures.



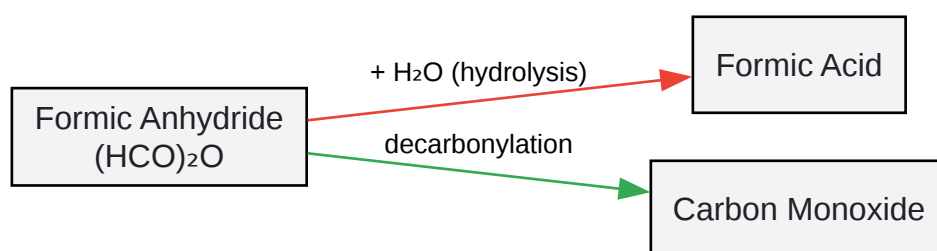
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Caption: Synthesis of **formic anhydride**.

Another established method is the reaction of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in ether at -10 °C.[1] It can also be formed from the disproportionation of acetic **formic anhydride**. [1][5]

Decomposition

Formic anhydride readily decomposes, especially at room temperature or higher, through a decarbonylation reaction to yield formic acid and carbon monoxide.[1] This decomposition can be catalyzed by the presence of formic acid itself.[1]



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Caption: Decomposition pathways of **formic anhydride**.

Experimental Protocols

Due to its instability, a more practical approach for many formylation reactions is the in situ generation of a mixed anhydride, such as acetic **formic anhydride**, which is more stable.

Protocol 1: Synthesis of Acetic Formic Anhydride

This procedure is adapted from Organic Syntheses and provides a reliable method for preparing a versatile formylating agent.[6]

Materials:

- Sodium formate (finely ground)

- Acetyl chloride
- Anhydrous diethyl ether

Procedure:

- To a stirred mixture of 4.41 moles of finely ground sodium formate in 250 mL of anhydrous diethyl ether, add 3.75 moles of acetyl chloride rapidly while maintaining the temperature between 23-27 °C.[6]
- The addition is mildly exothermic and can be controlled with a cooling bath.[6]
- After the addition is complete, continue stirring the mixture for 5.5 hours at the same temperature to ensure the reaction goes to completion.[6]
- Filter the mixture with suction and rinse the solid residue with 100 mL of anhydrous diethyl ether. Combine the washings with the original filtrate.[6]
- Remove the ether by distillation under reduced pressure.[6]
- Distill the residue to yield colorless acetic **formic anhydride**. The boiling point is 27–28 °C at 10 mm Hg.[6]

Note: It is crucial to maintain anhydrous conditions throughout the procedure to prevent hydrolysis to formic and acetic acids.[6]

Protocol 2: General N-Formylation of a Primary Amine

This protocol describes a general method for the formylation of primary amines using an in-situ generated mixed **formic anhydride**.

Materials:

- Primary amine
- Formic acid
- Acetic anhydride

- Appropriate solvent (e.g., THF)

Procedure:

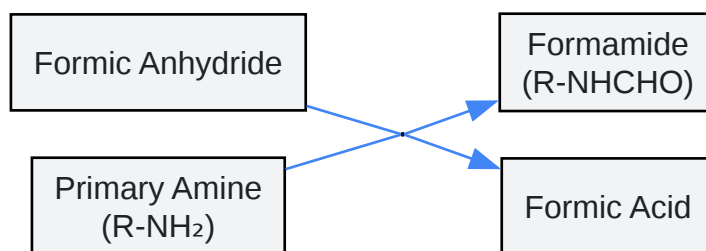
- In a flask equipped with a stirrer and under an inert atmosphere, dissolve the primary amine in the chosen solvent.
- Cool the solution to -20 °C.[3]
- In a separate flask, prepare acetic **formic anhydride** by slowly adding acetic anhydride to an excess of formic acid at a low temperature.
- Add the freshly prepared acetic **formic anhydride** solution dropwise to the cooled amine solution.
- Allow the reaction to stir for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formamide.
- Purify the product as necessary, typically by column chromatography or recrystallization.

Reactivity and Applications

The primary utility of **formic anhydride** lies in its powerful formylating ability.

Formylation Reactions

Formic anhydride is an excellent reagent for the formylation of a wide variety of amines, including simple alkyl and aromatic amines, as well as sterically hindered and multifunctional amines, to produce formamides in high yields.[2][3] It is also effective for the formylation of alcohols to produce formate esters.[2]



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